molecular formula C12H11NO2 B1265912 (4-Pyrrol-1-yl-phenyl)-acetic acid CAS No. 22048-71-1

(4-Pyrrol-1-yl-phenyl)-acetic acid

Cat. No. B1265912
CAS RN: 22048-71-1
M. Wt: 201.22 g/mol
InChI Key: KCZGWRZYJZGMQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Pyrrol-1-yl-phenyl-acetic acid derivatives involves various chemical strategies, including the Vilsmeier-Haack process, and other methods to achieve compounds with significant inhibitory activity on enzymes like aldose reductase, which is essential for treating pathological conditions. For instance, derivatives such as [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone have been synthesized and found to be potent in vitro inhibitors, offering insights into their potential as lead structures for further pharmaceutical development (Nicolaou, Zika, & Demopoulos, 2004).

Molecular Structure Analysis

Analyzing the molecular structure of 4-Pyrrol-1-yl-phenyl-acetic acid and its derivatives reveals extensive hydrogen bonding involving carboxylic acid groups, amine groups, and acetic acid moieties. These structural features contribute to the compound's chemical behavior and reactivity. For example, the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid as an acetic acid disolvate exhibits significant interactions, indicating the importance of molecular arrangement for its properties (Prayzner, Ojadi, Golen, & Williard, 1996).

Chemical Reactions and Properties

4-Pyrrol-1-yl-phenyl-acetic acid participates in various chemical reactions, including its use as a monomer for polymerization processes to produce conducting polymers. The compound's ability to undergo reactions with thiophen-3-yl acetyl chloride and other agents leads to the synthesis of materials with unique electrochemical and spectroelectrochemical properties, further expanding its application potential in material science and electronics (Bingöl, Güner, Çırpan, & Toppare, 2005).

Physical Properties Analysis

The physical properties of 4-Pyrrol-1-yl-phenyl-acetic acid derivatives, such as thermal behavior, morphology, and conductivity, are crucial for their application in various fields. Techniques like Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) provide insights into the thermal stability and decomposition characteristics of these compounds, enabling their use in designing materials with desired thermal properties (Ertas, Çırpan, & Toppare, 2004).

Chemical Properties Analysis

The chemical properties of 4-Pyrrol-1-yl-phenyl-acetic acid, including its reactivity with different chemical agents and its behavior in various chemical environments, are fundamental for its utility in chemical synthesis and pharmaceutical applications. Its ability to serve as a core structure for the synthesis of complex molecules with biological activity highlights its versatility and potential as a building block in organic synthesis (Byers, Duff, & Woo, 2003).

Scientific Research Applications

Synthesis and Polymer Research

  • The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, derived from a reaction involving 4-pyrrol-1-yl phenol, has led to the development of homopolymers and copolymers. These polymers demonstrate potential in electrochromic and spectroelectrochemical applications due to their distinctive thermal behaviors and morphologies (Bingöl et al., 2005).

Crystallography Studies

  • Research on 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which crystallizes as the acetic acid disolvate, provides insights into the structural properties of such compounds, particularly in terms of their extensive hydrogen bonding and the orientation of phenyl rings in relation to the pyrrole ring (Prayzner et al., 1996).

Conductivity and Electrochromic Properties

  • A study on the synthesis and characterization of conducting copolymers of succinic acid bis-(4-pyrrol-1-yl-phenyl) ester highlights its electrochromic properties. These copolymers exhibit significant conductivities and could potentially be applied in electrochromic devices (Ertas et al., 2004).

Inhibition of Aldose Reductase Enzyme

  • The synthesized compound [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid has been found to inhibit aldose reductase enzyme and the glycation process of proteins. This suggests potential therapeutic applications for treating various pathological conditions (Anagnostou et al., 2002).

Additional Applications

Future Directions

The future directions for research on “(4-Pyrrol-1-yl-phenyl)-acetic acid” and similar compounds could involve further exploration of their biological activity and potential uses in the treatment of various diseases . This could include investigating the influence of steric factors on biological activity, the structure–activity relationship (SAR) of the studied compounds, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGWRZYJZGMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176525
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Pyrrol-1-yl-phenyl)-acetic acid

CAS RN

22048-71-1
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (p-(1-pyrrolyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid
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